Cox-2-IN-13

COX-2 Inhibition Enzymatic Assay Anti-inflammatory Potency

Procuring generic coxibs without verifying selectivity metrics risks confounded inflammatory models. Cox-2-IN-13 (compound 13e) is a rigorously characterized pyrrolidine-2,5-dione COX-2 inhibitor with precisely quantified pharmacology. - IC50 = 0.98 μM, selectivity index = 31.5 (distinct from celecoxib's >400) - In vivo validated: carrageenan paw edema model; tolerated up to 1000 mg/kg p.o. - SAR benchmark: baseline for scaffold optimization vs. 5-LOX inhibition Supplied with full analytical documentation to ensure reproducible preclinical results.

Molecular Formula C19H18N2O5S
Molecular Weight 386.4 g/mol
Cat. No. B15142447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox-2-IN-13
Molecular FormulaC19H18N2O5S
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C19H18N2O5S/c1-12-2-4-13(5-3-12)17(22)10-14-11-18(23)21(19(14)24)15-6-8-16(9-7-15)27(20,25)26/h2-9,14H,10-11H2,1H3,(H2,20,25,26)
InChIKeyPQVXNOUEEGFMNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cox-2-IN-13: Chemical Profile and Procurement Overview


Cox-2-IN-13, designated as compound 13e in primary literature, is a synthetic small molecule belonging to the pyrrolidine-2,5-dione class of selective cyclooxygenase-2 (COX-2) inhibitors [1]. It is characterized by a molecular weight of 386.42 g/mol and the chemical formula C19H18N2O5S [1]. Unlike some other COX-2 inhibitors, this compound is defined by its specific substitution pattern, which includes a sulfonamide group known to be critical for COX-2 selectivity [1]. Its primary reported bioactivity is the potent and selective inhibition of the COX-2 enzyme, which is a key mediator of inflammation [1].

COX-2 enzymatic inhibition assays
Moderate selectivity profile for pathway studies
Dose-response designs requiring a wider dynamic range

Why Cox-2-IN-13 Cannot Be Substituted


Assuming interchangeability between Cox-2-IN-13 and other coxibs like celecoxib, rofecoxib, or valdecoxib is a critical procurement error due to vast differences in their quantitative selectivity and potency profiles. Even among the same class, compounds differ by orders of magnitude in their COX-1/COX-2 selectivity indices and IC50 values, which dictate their safety and efficacy margins [1]. For instance, while celecoxib may exhibit a selectivity index of over 400 in some assays [2], Cox-2-IN-13 demonstrates a selectivity index of 31.5 [1]. This difference is not subtle; it represents a fundamentally different molecular tool that will have a distinct impact on off-target COX-1 inhibition and downstream prostaglandin signaling in any experimental or preclinical model. Substituting without these specific metrics risks invalidating comparative data and confounding experimental outcomes.

SelectivityCOX-1/COX-2 selectivity indices differ widely across coxibs; substituting may shift off-target prostaglandin pathway engagement.
PotencyIC50 values vary by orders of magnitude; direct interchange can alter effective concentration ranges and confound dose-response interpretation.
TolerabilityIn vivo tolerability profiles are compound-specific; assuming class-level safety margins may invalidate experimental outcomes.

Potency, Selectivity, and Safety: Head-to-Head Evidence


COX-2 Inhibitory Potency Compared to Rofecoxib and Valdecoxib

In direct enzymatic inhibition assays, Cox-2-IN-13 exhibits an IC50 value of 0.98 μM against COX-2 [1]. This contrasts with the significantly higher potency of other clinical coxibs. For instance, in comparable in vitro assays, rofecoxib demonstrates IC50 values in the nanomolar range (18-26 nM) [2], and valdecoxib shows an IC50 of 0.24 μM [3]. This quantitative difference positions Cox-2-IN-13 as a moderately potent tool compound, which may be advantageous for dose-response studies requiring a wider dynamic range or for applications where ultra-high potency is not desired.

COX-2 IC50 Comparison
Cross-study comparable
0.98 μM vs Rofecoxib 0.018–0.026 μM, Valdecoxib 0.24 μM
Moderate potency supports dose-response study designs
Cross-study assay conditions may differ; values are approximate
COX-2 Inhibition Enzymatic Assay Anti-inflammatory Potency

COX-2 Selectivity Index Relative to Etoricoxib and Celecoxib

Cox-2-IN-13 demonstrates a COX-2 selectivity index (SI = IC50(COX-1)/IC50(COX-2)) of 31.5 [1]. This is a moderate selectivity compared to other agents. For example, etoricoxib has a reported SI of up to 344 [2], while celecoxib can exhibit an SI of 405 in some assays [3]. Conversely, less selective NSAIDs like ibuprofen have much lower ratios (IC50(COX-2) = 370 μM, IC50(COX-1) = 13 μM, SI ≈ 0.035) [4]. The 31.5-fold selectivity of Cox-2-IN-13 is a quantifiable benchmark that defines its potential for off-target COX-1 inhibition relative to its primary target.

COX-2 Selectivity Index
Cross-study comparable
SI 31.5 vs Etoricoxib ~344, Celecoxib up to 405, Ibuprofen ~0.035
Defines concentration window for COX-2 engagement
Absolute SI values are assay-dependent; cross-study comparison
COX-2 Selectivity Off-target Effect Selectivity Index

In Vivo Acute Safety and Tolerability

A key differentiator for Cox-2-IN-13 is its documented in vivo safety profile. An acute toxicity study in rodents demonstrated that the compound was safe and well-tolerated up to a high dose of 1000 mg/kg [1]. This data point provides a quantifiable safety margin for in vivo experiments. While other coxibs are known to have specific cardiovascular or gastrointestinal safety liabilities that are well-documented in the literature [2], the specific high-tolerability data for Cox-2-IN-13 in this study offers a tangible and relevant benchmark for researchers planning animal studies.

Acute Tolerability
Study context
1000 mg/kg
Acute rodent study
In vivo tolerability endpoint context for dose selection
Model-specific; independent validation advised for other models
In Vivo Toxicology Acute Toxicity Preclinical Safety

Validated Research Applications


Preclinical Models of Acute Inflammation

Cox-2-IN-13 is specifically validated for use in the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation [1]. The availability of both in vitro (IC50 = 0.98 μM, SI = 31.5) and in vivo safety data (tolerated up to 1000 mg/kg) from the same study [1] makes it a well-characterized and reliable tool for investigating the role of COX-2-mediated prostaglandin synthesis in this context. Researchers can use the provided safety data to select an appropriate dose range that is likely to be efficacious without causing acute toxicity.

Multitarget Anti-inflammatory Drug Discovery

As a compound derived from a study aimed at developing multitarget anti-inflammatory agents, Cox-2-IN-13 serves as a specific chemical probe for the pyrrolidine-2,5-dione scaffold [1]. Its moderate potency (0.98 μM) and selectivity (31.5) provide a defined baseline for structure-activity relationship (SAR) studies. Medicinal chemists can use this compound as a benchmark to assess whether structural modifications to the pyrrolidine-2,5-dione core improve COX-2 potency, enhance selectivity, or impact the inhibition of other targets like 5-lipoxygenase (5-LOX) [1].

Comparative Studies of COX-2 Selectivity

Cox-2-IN-13 is an ideal candidate for inclusion in comparative studies designed to elucidate the functional consequences of varying degrees of COX-2 selectivity. Its moderate selectivity index of 31.5 [1] positions it between highly selective agents like etoricoxib (SI ~344) [2] and non-selective NSAIDs like ibuprofen (SI ~0.035) [3]. Using Cox-2-IN-13 in a panel with these other tools allows researchers to precisely dissect the threshold of COX-2 vs. COX-1 inhibition required to produce a specific anti-inflammatory effect or to mitigate a particular off-target side effect in a given model.

Application
Selection Property
Validation Focus
Acute inflammation model studies
Reported in vivo tolerability range
COX-2-mediated prostaglandin pathway endpoints
Multi-target anti-inflammatory probe development
Pyrrolidine-2,5-dione scaffold benchmark
SAR for COX-2/5-LOX inhibition and selectivity
COX-2 selectivity threshold studies
Moderate selectivity index benchmark
COX-1 vs COX-2 functional consequence interpretation

Technical Documentation Hub

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35 linked technical documents
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